molecular formula C8H5Cl2F3 B1390621 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene CAS No. 1092350-09-8

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene

Cat. No. B1390621
M. Wt: 229.02 g/mol
InChI Key: YLJMLXBCCKEDIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene, commonly referred to as 2,4-Dichloro-1-trifluoroethylbenzene, is an organic compound that has a variety of applications in both scientific research and industry. It is a colorless, non-flammable liquid with a low boiling point and a low vapor pressure. 2,4-Dichloro-1-trifluoroethylbenzene is used as a solvent in a range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a fuel additive.

Scientific Research Applications

Chromatographic Analysis

A chromatographic method using electron-capture detection was developed to determine residues of certain herbicides in water, involving the conversion of phenoxy acids to their 2,2,2-trichloroethyl or 2,2,2-trifluoroethyl esters, demonstrating the use of 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene in analytical chemistry (Mierzwa & Witek, 1977).

Agricultural Chemistry

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene plays a role in the synthesis of agricultural chemicals. An example is the synthesis of an agricultural fungicide, where it served as a key intermediate (Madegard, Mestre, Raimond & Nöel, 1995).

Advanced Oxidation Processes

In studies of advanced oxidation processes for wastewater treatment, the degradation of 2,4-dichlorophenoxyacetic acid using hydrogen peroxide and UV light produced intermediates including 2,4-dichloro-1-(chloromethoxy)-benzene, highlighting its relevance in environmental chemistry (Sun & Pignatello, 1993).

Organic Synthesis

This chemical is used in organic synthesis, such as in the preparation of arylthioynamines, where (2,2,2-Trifluoroethylthio)benzenes react with lithium dialkylamides to yield arylthioynamines (Nakai, Tanaka, Setoi & Ishikawa, 1977).

Synthesis of Triazoles

It is also involved in the regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, demonstrating its utility in the creation of complex organic compounds (Hu, Zhang, Ding, Lei & Zhang, 2008).

Baeyer-Villiger Reactions

In Baeyer-Villiger reactions, 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene is utilized in the context of selenium-catalyzed oxidations with aqueous hydrogen peroxide (ten Brink, Vis, Arends & Sheldon, 2001).

Diels–Alder Cycloaddition Reactions

It's used in Diels–Alder cycloaddition reactions, showcasing its importance in synthetic organic chemistry (Sridhar, Krishna & Rao, 2000).

Photocatalytic Oxidation

The compound plays a role in photocatalytic oxidation studies, such as the oxidation of 2,4-dichlorophenol by CdS in aqueous solutions (Tang & Huang, 1995).

Electrophilic Aromatic Chlorination

It's involved in electrophilic aromatic chlorination, where 2,2,2-trifluoroethanol is used as a solvent for haloperoxidase type activity and the oxychlorination of arenes (Ben-Daniel, de Visser, Shaik & Neumann, 2003).

properties

IUPAC Name

2,4-dichloro-1-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJMLXBCCKEDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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